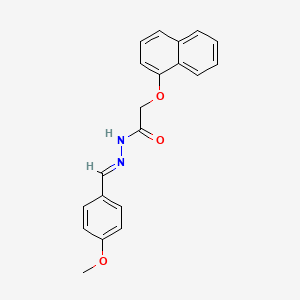

![molecular formula C24H27ClN2O3 B5555940 (1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol](/img/structure/B5555940.png)

(1-{[2-(3-chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves condensation reactions of piperidinyl methanol derivatives with various sulfonyl chlorides in the presence of a solvent and a base. For example, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved through condensation with p-chlorobenzene sulfonyl chloride using methylene dichloride as a solvent and triethylamine as a base (Benakaprasad et al., 2007). These methods provide a foundation for understanding the synthetic routes applicable to the target compound.

Molecular Structure Analysis

The molecular structure of synthesized compounds is characterized through spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a monoclinic space group with the piperidine ring in a chair conformation (Benakaprasad et al., 2007). Similar structural analyses are crucial for the compound , providing insights into its geometry and conformation.

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be illustrated through their interaction with other chemicals. For example, the photolytic degradation of a quinoline methanol antimalarial under various conditions highlights the chemical stability and reactivity under UV irradiation (Okada et al., 1975). Understanding the chemical behavior of the target compound is essential for its application in various fields.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, provide essential information for the compound's application and handling. The solvate structures, crystal packing, and intermolecular interactions give insights into the physical characteristics of related compounds, such as mefloquine derivatives (Gonçalves et al., 2011).

Chemical Properties Analysis

Chemical properties, including reactivity with various functional groups, stability under different conditions, and interaction with biological molecules, are crucial. Studies on derivatization reagents for high-performance liquid chromatography, for example, shed light on the compound's potential applications in analytical chemistry (Yamaguchi et al., 1987).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis and Crystal Structure Studies : A study by Benakaprasad et al. (2007) focused on synthesizing and characterizing 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a compound with a similar structure. This compound was synthesized through the condensation process and characterized by spectroscopic techniques and X-ray crystallography. The study provided detailed crystallographic data, revealing the compound's molecular geometry and confirming its structure through direct methods and refinement processes (Benakaprasad et al., 2007).

Crystal Structure of Related Compounds : Girish et al. (2008) synthesized [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, another structurally related compound. The research included spectroscopic characterization and X-ray crystallography, offering insights into the compound's chair conformation and the geometry around its sulfur atom (Girish et al., 2008).

Potential Applications

Fluorescence Derivatization Reagent : Yamaguchi et al. (1987) discussed 3,4-Dhydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide, a compound used as a highly sensitive fluorescence derivatization reagent for primary, secondary, and tertiary alcohols in high-performance liquid chromatography. This study might provide insights into potential analytical applications for similar quinoline derivatives (Yamaguchi et al., 1987).

Methanol Dehydrogenases and Rare-Earth Elements : Keltjens et al. (2014) explored the role of methanol dehydrogenases (MDH) in methylotrophic bacteria and how rare-earth elements (REE) can enhance the catalytic efficiency of these enzymes. This research might be relevant in understanding how quinoline derivatives could interact with or influence similar enzymatic processes (Keltjens et al., 2014).

Photolytic Degradation of Quinoline Methanol Antimalarials : Okada et al. (1975) studied the photolytic degradation of a quinoline methanol antimalarial compound, examining the effects of various storage conditions on degradation rates and products. This research might offer insights into the stability and degradation pathways of similar quinoline-based compounds (Okada et al., 1975).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[1-[[2-(3-chlorophenyl)-6,7-dimethoxyquinolin-3-yl]methyl]piperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN2O3/c1-29-22-11-18-9-19(14-27-8-4-5-16(13-27)15-28)24(17-6-3-7-20(25)10-17)26-21(18)12-23(22)30-2/h3,6-7,9-12,16,28H,4-5,8,13-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATYPLAVBRDLMAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1OC)C3=CC(=CC=C3)Cl)CN4CCCC(C4)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-{[2-(3-Chlorophenyl)-6,7-dimethoxy-3-quinolinyl]methyl}-3-piperidinyl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)

![2-cyano-N-[3-(3,4-dimethoxyphenyl)propyl]acetamide](/img/structure/B5555868.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)

![N-(tetrahydro-2-furanylmethyl)-2-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5555902.png)

![4-[(2-bromophenoxy)acetyl]morpholine](/img/structure/B5555909.png)

![[(3R*,4R*)-1-[(3-methyl-1-benzothien-2-yl)carbonyl]-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5555931.png)

![2-({3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyrazine](/img/structure/B5555941.png)

![1-(4-fluorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5555946.png)

![(1S*,5R*)-3-[(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555947.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5555950.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5555957.png)